CFTR corrector 15

Description

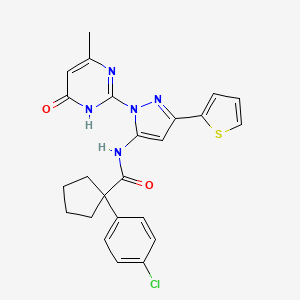

The exact mass of the compound 1-(4-chlorophenyl)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]cyclopentane-1-carboxamide is 479.1182738 g/mol and the complexity rating of the compound is 835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN5O2S/c1-15-13-21(31)28-23(26-15)30-20(14-18(29-30)19-5-4-12-33-19)27-22(32)24(10-2-3-11-24)16-6-8-17(25)9-7-16/h4-9,12-14H,2-3,10-11H2,1H3,(H,27,32)(H,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIROGKPROQQYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CFTR Corrector 15 (Tezacaftor/VX-661)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector 15, also known as Tezacaftor or VX-661, is a small molecule designed to address the underlying cellular defect caused by specific mutations in the CFTR gene, most notably the F508del mutation. This document provides a comprehensive technical overview of the mechanism of action of Tezacaftor, detailing its molecular interactions, its impact on CFTR protein processing and function, and the experimental methodologies used to characterize its effects. Quantitative data from key studies are summarized, and detailed protocols for essential experimental assays are provided to facilitate further research and development in the field of CFTR modulation.

Introduction to CFTR and Cystic Fibrosis

Cystic Fibrosis (CF) is a life-shortening autosomal recessive genetic disorder caused by mutations in the CFTR gene. This gene encodes the CFTR protein, an anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. In individuals with CF, mutations in the CFTR gene lead to the production of a dysfunctional or absent CFTR protein. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation by the proteasome. This leads to a reduced quantity of CFTR protein at the cell surface, resulting in defective ion transport, dehydration of the airway surface liquid, and the accumulation of thick, sticky mucus in various organs, particularly the lungs.

CFTR modulators are a class of drugs that target the defective CFTR protein. These are broadly categorized as correctors, which aim to improve the processing and trafficking of mutant CFTR to the cell surface, and potentiators, which enhance the channel's opening probability (gating) at the cell surface. Tezacaftor is classified as a Type 1 CFTR corrector.

Molecular Mechanism of Action of Tezacaftor

Tezacaftor's primary mechanism of action is to directly bind to the F508del-CFTR protein during its biogenesis, acting as a pharmacological chaperone. This interaction stabilizes the protein, facilitating its proper folding and subsequent trafficking from the ER to the Golgi apparatus and ultimately to the plasma membrane.

Binding Site: Structural and biochemical studies have revealed that Tezacaftor binds to the first membrane-spanning domain (MSD1) of the CFTR protein. This binding site is distinct from that of other classes of correctors, such as Type III correctors like elexacaftor, allowing for synergistic effects when used in combination.

Impact on Protein Folding and Trafficking: By binding to MSD1, Tezacaftor helps to overcome the conformational instability of the F508del-CFTR protein. This stabilization prevents its recognition by the ER quality control machinery that would otherwise target it for degradation. As a result, a greater quantity of F508del-CFTR protein can mature through the secretory pathway, undergoing complex glycosylation in the Golgi and being inserted into the plasma membrane. This increased density of CFTR channels at the cell surface leads to a partial restoration of chloride and bicarbonate transport.

Recent research has also suggested that Tezacaftor may have off-target effects, such as mobilizing intracellular calcium from the endoplasmic reticulum, potentially through inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. However, the primary therapeutic effect in CF is attributed to its role as a CFTR corrector.[1]

Quantitative Data on Tezacaftor's Efficacy

The following tables summarize key quantitative data from in vitro and clinical studies that demonstrate the efficacy of Tezacaftor, often in combination with other CFTR modulators.

| In Vitro Efficacy of Tezacaftor | |

| Parameter | Value/Effect |

| Concentration for In Vitro Studies | 18 µM[2] |

| Effect on F508del-CFTR Half-life | Treatment with Tezacaftor (VX-661) significantly increased the half-life of mature F508del-CFTR (band C) by two-fold.[3] |

| EC50 for F508del-CFTR Correction | In the presence of Tezacaftor (VX-661), Elexacaftor (VX-445) increased the plasma membrane density of F508del-CFTR with an EC50 of ~0.28 μM.[4] |

| Clinical Efficacy of Tezacaftor-based Regimens | |

| Parameter | Value/Effect |

| Change in Sweat Chloride (F508del/F508del) | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) resulted in a 6.04 mmol/L decrease in sweat chloride from baseline.[5][6] |

| Change in ppFEV1 (F508del/F508del) | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) resulted in a 3.75 percentage point increase in ppFEV1 from baseline.[5][6] |

| Change in Sweat Chloride (F508del/G551D) | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) resulted in a 7.02 mmol/L decrease in sweat chloride from baseline.[5][6] |

| Change in ppFEV1 (F508del/G551D) | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) resulted in a 4.60 percentage point increase in ppFEV1 from baseline.[5][6] |

| Change in ppFEV1 (F508del/Residual Function Mutation) | Tezacaftor-Ivacaftor treatment resulted in a 6.8 percentage point improvement in ppFEV1 versus placebo. |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of CFTR correctors like Tezacaftor are provided below.

Western Blotting for CFTR Maturation

This assay is used to assess the effect of correctors on the glycosylation state and total abundance of the CFTR protein. Immature, core-glycosylated CFTR (Band B) resides in the ER, while mature, complex-glycosylated CFTR (Band C) has trafficked through the Golgi to the plasma membrane. An increase in the Band C to Band B ratio indicates improved protein maturation and trafficking.

Materials:

-

Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.

-

2x Laemmli Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, and 10% β-mercaptoethanol (added fresh).

-

SDS-PAGE Gels: 6-8% polyacrylamide gels are suitable for resolving the high molecular weight CFTR protein.

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol. For proteins larger than 80 kDa, 0.1% SDS can be included.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody: Anti-CFTR monoclonal antibody (e.g., clone 596).

-

Secondary Antibody: HRP-conjugated anti-mouse IgG.

-

Chemiluminescent Substrate.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., CFBE41o- expressing F508del-CFTR) and treat with Tezacaftor at the desired concentration (e.g., 18 µM) for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes with agitation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (20-50 µg) with 2x Laemmli sample buffer and heat at 37°C for 15 minutes. Do not boil , as this can cause CFTR to aggregate.

-

SDS-PAGE: Load samples onto the polyacrylamide gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane as in step 9, then apply the chemiluminescent substrate and visualize the bands using a digital imager.

-

Analysis: Quantify the intensity of Band B (~150 kDa) and Band C (~170-180 kDa). An increase in the C/(B+C) or C/B ratio indicates corrector activity.

Ussing Chamber Electrophysiology

The Ussing chamber assay is the gold standard for measuring ion transport across epithelial monolayers. It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).

Materials:

-

Cell Culture Inserts: Permeable supports for growing polarized epithelial monolayers.

-

Ussing Chamber System: Including the chamber, electrodes, and voltage-clamp amplifier.

-

Ringer's Solution (Symmetrical): 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.83 mM K2HPO4, 1.2 mM CaCl2, 1.2 mM MgCl2, 10 mM glucose. Gassed with 95% O2/5% CO2 to maintain pH 7.4.

-

Pharmacological Agents:

-

Amiloride (100 µM, apical): To inhibit the epithelial sodium channel (ENaC).

-

Forskolin (10-20 µM, basolateral): To activate adenylyl cyclase and increase intracellular cAMP, thereby activating CFTR.

-

Ivacaftor (VX-770) (1 µM, apical): A potentiator to maximize the current from corrected CFTR channels.

-

CFTRinh-172 (10 µM, apical): A specific inhibitor to confirm that the measured current is CFTR-dependent.

-

Protocol:

-

Cell Culture: Seed human bronchial epithelial (HBE) cells or other suitable cell lines on permeable supports and culture at an air-liquid interface until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Treat with Tezacaftor for 24-48 hours prior to the experiment.

-

Chamber Setup: Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed Ringer's solution.

-

Equilibration: Allow the system to equilibrate for 15-30 minutes.

-

ENaC Inhibition: Add amiloride to the apical chamber to block sodium absorption.

-

CFTR Activation: Add forskolin to the basolateral chamber to stimulate CFTR-mediated chloride secretion.

-

CFTR Potentiation: Add a potentiator like Ivacaftor to the apical chamber to maximize the current through the corrected CFTR channels.

-

CFTR Inhibition: Add CFTRinh-172 to the apical chamber to inhibit the CFTR-specific current.

-

Data Analysis: The Isc is continuously recorded. The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited current reflects the amount of functional CFTR at the cell surface. Compare the Isc from Tezacaftor-treated cells to untreated and vehicle-treated controls.

Patch-Clamp Electrophysiology

Patch-clamp is a powerful technique to study the properties of individual ion channels. The whole-cell configuration is used to measure the total CFTR current from a single cell, while the excised-patch configuration allows for the study of single-channel characteristics.

Materials:

-

Patch-Clamp Rig: Including an inverted microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate Glass Capillaries: For pulling patch pipettes.

-

Pipette Solution (Intracellular): 130 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP, pH 7.2 with CsOH.

-

Bath Solution (Extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NMDG.

-

Pharmacological Agents: Forskolin (10 µM), Genistein (50 µM) or Ivacaftor (1 µM) as a potentiator.

Protocol:

-

Cell Preparation: Plate cells expressing F508del-CFTR on glass coverslips and treat with Tezacaftor for 24-48 hours.

-

Pipette Preparation: Pull and fire-polish glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

Data Recording: Clamp the cell membrane potential at a holding potential (e.g., -40 mV) and apply voltage steps to elicit CFTR currents.

-

CFTR Activation: Perfuse the cell with bath solution containing forskolin and a potentiator to activate CFTR.

-

Data Analysis: Measure the current density (pA/pF) to normalize for cell size. An increase in current density in Tezacaftor-treated cells compared to controls indicates an increase in the number of functional CFTR channels at the plasma membrane.

Visualizations

The following diagrams illustrate the mechanism of action of Tezacaftor and the experimental workflows.

Caption: Mechanism of Tezacaftor Action

Caption: Western Blot Workflow for CFTR Maturation

Caption: Ussing Chamber Experimental Workflow

Conclusion

Tezacaftor (CFTR corrector 15) represents a significant advancement in the treatment of cystic fibrosis by directly addressing the molecular defect of the F508del-CFTR protein. Its mechanism of action, centered on the stabilization of MSD1, leads to improved protein folding, trafficking, and an increased density of functional CFTR channels at the cell surface. This in-depth guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and build upon the therapeutic potential of CFTR correctors. The continued exploration of the synergistic effects of Tezacaftor with other CFTR modulators holds promise for even more effective treatments for individuals with cystic fibrosis.

References

- 1. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Foothold: A Technical Guide to the Binding Site of CFTR Corrector 15 (Tezacaftor/VX-661) on F508del-CFTR

For Immediate Release

BOSTON, MA – December 8, 2025 – This technical whitepaper provides an in-depth analysis of the binding site and mechanism of action of CFTR corrector 15, commercially known as Tezacaftor (VX-661), on the F508del-CFTR protein, the most common mutation causing cystic fibrosis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cystic fibrosis and the development of novel therapeutics.

Executive Summary

Tezacaftor (VX-661) is a second-generation CFTR corrector that has demonstrated significant clinical benefit, particularly as a component of combination therapies such as Symdeko and Trikafta. Its primary mechanism of action involves the stabilization of the F508del-CFTR protein, facilitating its proper folding and trafficking to the cell surface. High-resolution structural studies, primarily cryo-electron microscopy (cryo-EM), have been pivotal in elucidating the precise binding location of Tezacaftor. This guide synthesizes the current understanding of this critical protein-drug interaction, presenting key structural data, quantitative functional outcomes, and detailed experimental methodologies.

The Tezacaftor Binding Site on F508del-CFTR

Cryo-electron microscopy studies have definitively located the binding site of Tezacaftor within the first transmembrane domain (TMD1) of the F508del-CFTR protein.[1][2] This strategic position allows the corrector to act as a "molecular glue," stabilizing the conformation of TMD1 and its interface with other domains, particularly the nucleotide-binding domain 1 (NBD1), which harbors the F508del mutation.

The binding pocket is a hydrophobic cleft formed by transmembrane helices 1, 2, 3, and 6 of TMD1.[3] While sharing a similar binding site with the first-generation corrector Lumacaftor (VX-809), Tezacaftor exhibits distinct interactions that contribute to its improved pharmacological profile.

Key Interacting Residues:

A comprehensive analysis of published cryo-EM and molecular docking data reveals several key amino acid residues within TMD1 that are crucial for the interaction with Tezacaftor. These include:

-

Residues involved in π-π stacking: Trp361[4]

-

Other proximate residues contributing to the hydrophobic pocket: Phe81[5]

It is important to note that while the F508del mutation resides in NBD1, Tezacaftor's binding to TMD1 allosterically influences the conformation and stability of NBD1, thereby correcting the primary folding defect.[1]

Quantitative Data on Tezacaftor (VX-661) Activity

The efficacy of Tezacaftor is typically quantified by its ability to rescue the function of F508del-CFTR, often measured as an increase in chloride channel activity. Direct binding affinity data, such as the dissociation constant (Kd), for Tezacaftor and the full-length F508del-CFTR protein are not widely reported in the literature. However, functional data in the form of half-maximal effective concentrations (EC50) are available from various cellular assays.

| Parameter | Cell Line | Assay | Value | Notes | Reference |

| EC50 (in the presence of 3 µM VX-445) | CFBE41o- | F508del-CFTR Plasma Membrane Density | ~0.28 µM | Demonstrates synergistic effect with Elexacaftor (VX-445). | [6] |

| F508del-CFTR Function (in combination with VX-445 and VX-770) | Homozygous F508del Nasal Epithelia | Short-Circuit Current (Isc) | ~62% of Wild-Type CFTR | Highlights the restorative potential of the triple combination therapy (Trikafta). | [6] |

| F508del-CFTR Function (chronic VX-661 and acute VX-770) | Non-CF Human Bronchial Epithelial (HBE) cells | CFTR Conductance | ~25% of non-CF HBE | Illustrates the combined effect of a corrector and a potentiator. | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and function of Tezacaftor on F508del-CFTR.

Cryo-Electron Microscopy (Cryo-EM) of F508del-CFTR with Tezacaftor

Objective: To determine the high-resolution three-dimensional structure of the F508del-CFTR protein in complex with Tezacaftor.

Methodology:

-

Protein Expression and Purification:

-

Express human F508del-CFTR in a suitable system, such as mammalian cells (e.g., HEK293) or insect cells.

-

Solubilize the membrane-bound protein using a mild detergent (e.g., glyco-diosgenin (GDN) or lauryl maltose neopentyl glycol (LMNG)).

-

Purify the F508del-CFTR protein using affinity chromatography (e.g., with a C-terminal GFP tag and anti-GFP affinity resin).

-

During purification, incubate the protein with a molar excess of Tezacaftor to ensure binding saturation.

-

-

Grid Preparation:

-

Apply the purified protein-corrector complex to a cryo-EM grid (e.g., a holey carbon grid).

-

Blot the grid to create a thin film of the sample.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the protein structure in a near-native state.

-

-

Data Collection:

-

Image the vitrified sample using a transmission electron microscope (TEM) equipped with a direct electron detector.

-

Collect a large dataset of movie frames of the randomly oriented protein particles.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the movie frames.

-

Use computational software (e.g., RELION, cryoSPARC) to pick individual protein particles.

-

Classify the particles into different 2D views.

-

Reconstruct a 3D map of the F508del-CFTR-Tezacaftor complex from the 2D class averages.

-

Build an atomic model into the 3D density map to identify the binding pocket and interacting residues.

-

Cell Surface ELISA for F508del-CFTR Correction

Objective: To quantify the amount of F508del-CFTR that has trafficked to the cell surface following treatment with Tezacaftor.[8]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells stably expressing an epitope-tagged F508del-CFTR (e.g., with an extracellular HA tag) in a multi-well plate.

-

Treat the cells with varying concentrations of Tezacaftor or a vehicle control for a specified period (e.g., 24 hours) at 37°C.

-

-

Antibody Labeling:

-

Place the cells on ice to halt membrane trafficking.

-

Incubate the non-permeabilized cells with a primary antibody specific to the extracellular epitope tag.

-

Wash away unbound primary antibody with cold PBS.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash away unbound secondary antibody.

-

-

Detection:

-

Add a colorimetric or chemiluminescent substrate for the enzyme.

-

Measure the resulting signal using a plate reader. The signal intensity is proportional to the amount of F508del-CFTR at the cell surface.

-

Iodide Efflux Assay for CFTR Channel Function

Objective: To functionally assess the chloride channel activity of rescued F508del-CFTR at the cell surface.[9]

Methodology:

-

Cell Culture and Corrector Treatment:

-

Grow cells expressing F508del-CFTR to confluence in a multi-well plate.

-

Treat the cells with Tezacaftor or a vehicle control for 24 hours at 37°C.

-

-

Iodide Loading:

-

Wash the cells with a chloride-free buffer.

-

Load the cells with iodide by incubating them in a buffer containing sodium iodide for 1 hour at 37°C.

-

-

Efflux Measurement:

-

Wash the cells with an iodide-free buffer to remove extracellular iodide.

-

Stimulate CFTR channel opening by adding a cAMP agonist (e.g., forskolin) and, if desired, a potentiator (e.g., ivacaftor).

-

At timed intervals, collect the extracellular buffer.

-

Measure the iodide concentration in the collected buffer using an iodide-selective electrode or a fluorescence-based iodide sensor. The rate of iodide efflux is indicative of CFTR channel activity.

-

Visualizations

Signaling Pathway of F508del-CFTR Correction by Tezacaftor

Caption: F508del-CFTR Correction Pathway by Tezacaftor.

Experimental Workflow for Cryo-EM of the F508del-CFTR-Tezacaftor Complex

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

"CFTR corrector 15" chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CFTR Corrector 15 , a small molecule investigated for its potential in correcting the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation. This document is intended for researchers, scientists, and professionals in the field of drug development for cystic fibrosis (CF).

Chemical Identity and Properties

This compound, also identified as Compound 4172, is a key investigational molecule in the study of CF therapeutics. Its primary role is to rescue the misfolded F508del-CFTR protein, a common mutation in CF patients, and facilitate its transport to the cell membrane.

A crucial aspect of its activity is its synergistic effect when used in combination with other classes of CFTR correctors, such as VX-809 (Lumacaftor). This suggests a distinct mechanism of action that complements other corrective strategies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1170387-92-4 |

| Molecular Formula | C₂₄H₂₂ClN₅O₂S |

| Molecular Weight | 479.98 g/mol |

| IUPAC Name | N-(2-((5-chloro-2-methoxyphenyl)amino)-4'-methyl-4,5'-bithiazol-2'-yl)benzamide |

| SMILES | Cc1nc(sc1-c1scc(n1)NC2=CC=C(Cl)C=C2OC)NC(=O)c1ccccc1 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

(Data sourced from commercial suppliers and chemical databases)

Mechanism of Action and Signaling Pathways

Cystic fibrosis is often caused by the F508del mutation, which leads to the misfolding of the CFTR protein and its subsequent retention and degradation in the endoplasmic reticulum (ER). This prevents the protein from reaching the cell membrane to function as a chloride ion channel.

CFTR correctors are classified into different types based on their mechanism of action. This compound is categorized as a putative Type III corrector . Its proposed mechanism involves the direct binding to and stabilization of the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein. This action helps to overcome the primary conformational defect caused by the deletion of phenylalanine at position 508.

The signaling pathway diagram below illustrates the biogenesis of both wild-type and F508del-CFTR, and the points of intervention for different classes of CFTR correctors.

Biological Activity and Efficacy

Research has demonstrated that while this compound shows modest activity on its own, its efficacy is significantly enhanced when used in combination with other corrector types. This highlights the multi-faceted nature of the F508del-CFTR folding defect and the potential of a combination therapy approach.

Table 2: Biological Activity of this compound in Combination Therapies

| Corrector(s) | Cell Line | Assay | Efficacy Outcome |

| VX-809 (Type I) | CFBE41o- | PM Density | ~10% of Wild-Type |

| Corrector 15 (Type III) + VX-809 | CFBE41o- | PM Density | ~76% of Wild-Type |

| Corrector 15 + VX-809 + Type II Corrector | CFBE41o- | PM Density | ~100% of Wild-Type |

| VX-809 | CFBE41o- | Mature Glycosylation (Band C) | ~5% of Wild-Type |

| Corrector 15 + VX-809 | CFBE41o- | Mature Glycosylation (Band C) | ~47% of Wild-Type |

| Corrector 15 + VX-809 + Type II Corrector | CFBE41o- | Mature Glycosylation (Band C) | ~100% of Wild-Type |

| Corrector 15 | In vitro | Binding to ΔF508-NBD1 | Kd ~40 µM |

| Corrector 15 | Epithelial Cells | Functional Assay (EC₅₀) | ~3 µM |

(Data adapted from a study on structure-guided combination therapy for mutant CFTRs.[1])

Experimental Protocols

The evaluation of CFTR corrector efficacy relies on a set of established in vitro assays. Below are detailed methodologies for two key experiments.

Western Blotting for CFTR Glycosylation Status

This biochemical assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus. An increase in the Band C/Band B ratio indicates successful correction.

Protocol:

-

Cell Culture and Treatment:

-

Culture human bronchial epithelial cells (e.g., CFBE41o-) expressing F508del-CFTR to confluence.

-

Incubate cells with the test corrector(s) (e.g., 10 µM this compound, 3 µM VX-809) for 24 hours at 37°C. Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (30-50 µg) onto a 6% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody specific for CFTR overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for Band B and Band C using densitometry software.

-

Calculate the ratio of Band C to total CFTR (Band B + Band C) to determine the maturation efficiency.

-

Ussing Chamber Assay for Transepithelial Chloride Current

This functional assay directly measures the CFTR-mediated chloride ion transport across a polarized epithelial cell monolayer. An increase in forskolin-stimulated and inhibitor-sensitive short-circuit current (Isc) indicates the rescue of functional CFTR channels at the apical membrane.

Protocol:

-

Cell Culture:

-

Grow a monolayer of F508del-CFTR expressing epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.

-

Treat the cells with corrector compounds for 24-48 hours prior to the assay.

-

-

Ussing Chamber Setup:

-

Mount the permeable support in an Ussing chamber system.

-

Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

-

Measurement of Short-Circuit Current (Isc):

-

Voltage-clamp the epithelial monolayer to 0 mV.

-

Sequentially add the following reagents to the appropriate chambers and record the change in Isc:

-

Apical: Amiloride (to block ENaC channels).

-

Basolateral: Forskolin (to activate CFTR via cAMP).

-

Apical: A CFTR potentiator (e.g., Genistein or Ivacaftor) to maximize channel opening.

-

Apical: A CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.

-

-

-

Data Analysis:

-

Calculate the change in Isc in response to the CFTR agonist and inhibitor.

-

Compare the magnitude of the CFTR-dependent Isc between treated and untreated cells.

-

Experimental and Screening Workflow

The discovery and characterization of novel CFTR correctors typically follow a structured workflow, from initial high-throughput screening to detailed functional validation.

References

The Discovery and Synthesis of CFTR Corrector 15: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The discovery of small molecules that can correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein has revolutionized the treatment of cystic fibrosis (CF). This technical guide focuses on "CFTR corrector 15," also identified as Compound 4172 and corr-2b, a member of the bithiazole class of CFTR correctors. Due to the limited availability of detailed public data for this specific compound, this guide will utilize data from the closely related and well-characterized bithiazole corrector, Corr-4a, as a representative example to illustrate the core principles of discovery, synthesis, and evaluation for this class of molecules. This compound is recognized for its dual-action mechanism, functioning as both a corrector and a potentiator, which enhances its therapeutic potential.[1]

Discovery and Mechanism of Action

The identification of bithiazole-based CFTR correctors emerged from high-throughput screening campaigns aimed at discovering compounds that could rescue the function of the most common CF-causing mutant, F508del-CFTR.[2][3]

Screening for CFTR Correction

The initial discovery of this class of compounds involved cell-based assays designed to measure the function of F508del-CFTR. A common method is the halide-sensitive yellow fluorescent protein (YFP) assay. In this assay, cells expressing F508del-CFTR are incubated with test compounds. A subsequent stimulus, such as forskolin, is used to activate any CFTR channels that have been successfully trafficked to the cell membrane. The influx of iodide through the corrected channels quenches the YFP fluorescence, and the rate of quenching is proportional to the level of CFTR correction.

Mechanism of Action of Bithiazole Correctors

Bithiazole correctors are believed to directly interact with the F508del-CFTR protein to facilitate its proper folding and trafficking through the endoplasmic reticulum.[3] The proposed mechanisms of action for this class of compounds include:

-

Stabilization of Nucleotide-Binding Domain 2 (NBD2): Some studies suggest that bithiazoles bind to NBD2, a domain critical for CFTR function.[4]

-

Promotion of Transmembrane Domain (TMD) Packing: An alternative mechanism proposes that these correctors promote the correct assembly and packing of the transmembrane helices.[4]

The dual corrector-potentiator activity of compounds like this compound (corr-2b) suggests a multifaceted interaction with the mutant protein, not only aiding in its trafficking but also enhancing its channel gating function once at the cell surface.[1][5]

The following diagram illustrates the proposed mechanism of action for bithiazole correctors in the CFTR processing pathway.

Synthesis of Bithiazole Correctors

While a specific, detailed synthesis protocol for "this compound" (Compound 4172) is not publicly available, a representative synthesis for the bithiazole class of correctors, such as Corr-4a, can be outlined based on established chemical literature. The synthesis generally involves the construction of the core 4'-methyl-4,5'-bithiazole scaffold followed by functionalization.

A plausible synthetic route would involve:

-

Hantzsch Thiazole Synthesis: Formation of a substituted thiazole ring, which will become one of the two thiazole rings in the final product.

-

Cross-Coupling Reaction: Coupling of the first thiazole ring with a second thiazole precursor to form the bithiazole core.

-

Functionalization: Stepwise addition of the side chains at the 2 and 2' positions of the bithiazole scaffold to yield the final corrector molecule.

The following diagram provides a high-level overview of a potential synthetic workflow.

Quantitative Data

The efficacy of CFTR correctors is quantified using various in vitro assays. The following tables summarize representative data for bithiazole correctors, with specific values for "this compound" (Compound 4172) where available.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value |

| Functional Assay | Epithelial Cells | EC50 | ~3 µM |

Table 2: Representative Efficacy of Bithiazole Correctors (e.g., Corr-4a)

| Assay Type | Cell Line | Parameter | Result |

| YFP Halide Influx | FRT cells expressing F508del-CFTR | EC50 | ~300 nM |

| Ussing Chamber | Primary human bronchial epithelial cells (F508del/F508del) | Chloride Conductance Rescue | 10-15% of wild-type |

| Western Blot | Transfected cells | Increase in Band C (mature CFTR) | Significant increase observed |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used in the evaluation of CFTR correctors.

Cell Culture and Corrector Treatment

-

Cell Lines: Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (CFBE41o-) cells stably expressing F508del-CFTR are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with antibiotics and fetal bovine serum, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Corrector Incubation: Cells are treated with the CFTR corrector (e.g., 1-10 µM) or vehicle (DMSO) for 16-24 hours at 37°C to allow for the rescue of F508del-CFTR.

Halide-Sensitive YFP Assay for Corrector Activity

This high-throughput assay measures CFTR-mediated iodide influx.

-

Cell Plating: Plate FRT-F508del-CFTR cells in 96-well black-walled, clear-bottom plates.

-

Corrector Treatment: Incubate cells with corrector compounds for 24 hours at 37°C.

-

Washing: Wash cells with a chloride-free buffer.

-

Assay: Add a solution containing a cAMP agonist (e.g., 10 µM forskolin) and a potentiator (e.g., 50 µM genistein) to activate the rescued CFTR channels, immediately followed by an iodide-containing solution.

-

Fluorescence Measurement: Measure the rate of YFP fluorescence quenching over time using a plate reader. The rate of quenching is proportional to the iodide influx and thus to the CFTR channel activity.

Ussing Chamber Assay

This electrophysiological technique measures ion transport across epithelial cell monolayers.

-

Cell Culture: Culture primary human bronchial epithelial cells or CFBE41o- cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

-

Corrector Treatment: Treat the cell monolayers with the corrector for 24-48 hours.

-

Measurement: Mount the permeable supports in Ussing chambers. Measure the short-circuit current (Isc), which is a measure of net ion transport.

-

Stimulation and Inhibition: Sequentially add a cAMP agonist (e.g., forskolin) to stimulate CFTR-mediated chloride secretion, followed by a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent. The change in Isc reflects the activity of the corrected CFTR channels.

Western Blotting for CFTR Maturation

This biochemical assay assesses the glycosylation state of the CFTR protein, which indicates its maturation and trafficking through the Golgi apparatus.

-

Cell Lysis: After corrector treatment, lyse the cells to extract total protein.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Immunoblotting: Transfer the separated proteins to a membrane and probe with a primary antibody specific to CFTR, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are distinguished by their different molecular weights. An increase in the intensity of Band C relative to Band B indicates successful correction of the F508del-CFTR trafficking defect.

The following diagram illustrates a typical experimental workflow for evaluating CFTR correctors.

Conclusion

"this compound" and its chemical class of bithiazoles represent a significant advancement in the development of therapies for cystic fibrosis. Their dual mechanism of action, combining correction of protein folding with potentiation of channel function, offers a promising strategy for restoring CFTR activity in individuals with the F508del mutation. The experimental protocols and evaluation methods detailed in this guide provide a framework for the continued research and development of novel and more effective CFTR modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule correctors of F508del-CFTR discovered by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of CFTR Corrector 15 (corr-2b): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of "CFTR corrector 15," also identified in scientific literature as C15 or corr-2b . This compound was identified through high-throughput screening as a small molecule that can partially rescue the cellular processing defect of the most common cystic fibrosis-causing mutation, F508del-CFTR.[1][2] This guide compiles available quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows.

Executive Summary

This compound (corr-2b) is an aminoarylthiazole derivative that has demonstrated the ability to correct the mislocalization of the F508del-CFTR protein, enabling its trafficking to the cell surface.[1][2][3] Notably, corr-2b has been shown to be specific for correcting CFTR processing mutants over other proteins like P-glycoprotein.[4][5] While initial studies suggested it primarily acts as a corrector, some evidence points towards a dual activity, also enhancing CFTR channel activation by forskolin.[2][6] This document synthesizes the publicly available data on its in vitro efficacy and the methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound (corr-2b).

Table 1: Corrector Activity of corr-2b in F508del-CFTR Expressing Cells

| Assay Type | Cell Line | Compound Concentration | Measured Effect | Efficacy (% of Low-Temperature Rescue) | Reference |

| Iodide Influx Assay | FRT | 10 µM | Increased rate of iodide influx | ~60% | [2] |

| Ussing Chamber | FRT | 20 µM | Increased forskolin-stimulated short-circuit current | Not explicitly quantified | [2] |

| Ussing Chamber | FRT | 50 µM | Further increase in forskolin-stimulated short-circuit current | Not explicitly quantified | [2] |

| Maturation Assay | BHK | Not specified | 4-fold increase in F508del-CFTR maturation when combined with VRT-325 | Not applicable (synergy) | [1] |

Table 2: Functional Characterization of corr-2b

| Characteristic | Assay | Result | Reference | |---|---|---| | Potentiator Activity | Iodide Influx (on temperature-rescued cells) | No intrinsic potentiator activity observed |[2] | | Specificity | Cellular Assays | Rescues CFTR processing mutants but not P-glycoprotein processing mutants |[4][5] | | Mechanism of Action | Cross-linking Assays | Promotes folding of CFTR in the endoplasmic reticulum |[7][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Throughput Screening for Corrector Activity (Iodide Influx Assay)

This assay identifies compounds that increase the functional expression of F508del-CFTR at the cell surface by measuring halide conductance.

Cell Culture:

-

Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and the halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) are used.

-

Cells are plated in 96-well microplates and cultured until confluent.

Compound Incubation:

-

The cell culture medium is replaced with a medium containing the test compounds (e.g., 10 µM corr-2b) or vehicle (DMSO).

-

Cells are incubated with the compounds for 18-24 hours at 37°C to allow for correction of the F508del-CFTR trafficking defect.

Iodide Influx Measurement:

-

After incubation, the compound-containing medium is washed out.

-

The cells are then exposed to a buffer containing a CFTR agonist cocktail (e.g., 20 µM forskolin and 50 µM genistein) to activate any cell-surface CFTR.

-

Iodide influx is initiated by rapidly adding an iodide-containing solution.

-

The quenching of the YFP fluorescence due to iodide influx is monitored over time using a fluorescence plate reader.

-

The rate of fluorescence quenching is proportional to the CFTR-mediated iodide conductance.

Ussing Chamber Electrophysiology

This technique measures ion transport across an epithelial monolayer, providing a direct assessment of CFTR channel function.

Cell Culture:

-

FRT cells stably expressing F508del-CFTR are seeded on permeable filter supports and grown until they form a polarized monolayer with high transepithelial resistance.

-

Cells are treated with corr-2b (e.g., 20-50 µM) or vehicle for 24 hours at 37°C prior to the experiment.

Ussing Chamber Setup:

-

The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Both compartments are filled with appropriate physiological saline solutions, and the transepithelial voltage is clamped to 0 mV. The resulting short-circuit current (Isc) is recorded.

Measurement of CFTR Activity:

-

To isolate CFTR-mediated chloride currents, other ion transport pathways are inhibited (e.g., amiloride for the epithelial sodium channel, ENaC).

-

CFTR channels are stimulated by adding agonists like forskolin (to raise intracellular cAMP) and genistein (a potentiator) to the apical or basolateral solution.

-

The increase in Isc following stimulation reflects the activity of CFTR channels at the apical membrane.

-

The specificity of the current is confirmed by adding a CFTR-specific inhibitor (e.g., CFTRinh-172) at the end of the experiment.

CFTR Protein Trafficking and Maturation Assay (Western Blot)

This biochemical assay assesses the glycosylation state of the CFTR protein, which is indicative of its trafficking through the endoplasmic reticulum (ER) and Golgi apparatus.

Cell Culture and Lysis:

-

Cells expressing F508del-CFTR (e.g., BHK or CFBE41o-) are treated with corr-2b or vehicle for the desired time.

-

Cells are then washed and lysed in a suitable buffer containing protease inhibitors.

Protein Analysis:

-

Cell lysates are subjected to SDS-PAGE to separate proteins by molecular weight.

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is probed with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form that has trafficked through the Golgi (Band C) has a higher molecular weight. An increase in the intensity of Band C relative to Band B indicates improved protein trafficking.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for corr-2b is the correction of the F508del-CFTR protein's folding defect within the endoplasmic reticulum.[7][8] This allows a greater fraction of the mutant protein to escape ER-associated degradation (ERAD) and traffic to the cell surface, where it can function as a chloride channel. While corr-2b itself was not found to have intrinsic potentiator activity in initial studies on temperature-corrected F508del-CFTR, it did increase the sensitivity of the corrected channels to activation by forskolin, suggesting a potential dual-acting mechanism that warrants further investigation.[2] There is no evidence in the reviewed literature to suggest that corr-2b significantly impacts other major signaling pathways outside of its direct effect on CFTR protein folding and trafficking.

Visualizations

Diagrams of Experimental Workflows and Mechanisms

Caption: Workflow for the Iodide Influx High-Throughput Screening Assay.

Caption: Ussing Chamber Electrophysiology Experimental Workflow.

Caption: Proposed Mechanism of Action for this compound (corr-2b).

References

- 1. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Specific rescue of cystic fibrosis transmembrane conductance regulator processing mutants using pharmacological chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancing the Potency of F508del Correction: A Multi-Layer Combinational Approach to Drug Discovery for Cystic Fibrosis [jscimedcentral.com]

- 6. books.rsc.org [books.rsc.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Correctors promote folding of the CFTR in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of CFTR Correction: A Technical Guide to Tezacaftor (VX-661) and its Impact on CFTR Protein Folding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Executive Summary

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded protein that is prematurely degraded, preventing its trafficking to the cell surface. Small molecule correctors that rescue the folding and trafficking of mutant CFTR are at the forefront of CF therapeutics. This technical guide provides a comprehensive overview of the CFTR corrector tezacaftor (VX-661), a key component of several approved CFTR modulator therapies. While the term "CFTR corrector 15" is not a standard nomenclature in the field and its specific identity is ambiguous in the scientific literature, this guide will focus on the well-characterized and clinically significant corrector, tezacaftor. We will delve into its mechanism of action, present quantitative data on its efficacy in restoring F508del-CFTR protein folding and function, and provide detailed experimental protocols for key assays used in its evaluation.

Introduction: The Challenge of Correcting F508del-CFTR

The F508del mutation in the CFTR gene leads to the production of a misfolded and unstable protein that is recognized by the cellular quality control machinery in the endoplasmic reticulum (ER) and targeted for proteasomal degradation. This results in a significant reduction in the amount of CFTR protein at the cell surface, leading to defective ion transport and the subsequent pathophysiology of CF.

CFTR correctors are a class of small molecules designed to overcome this primary defect by binding to the mutant CFTR protein and facilitating its proper folding and trafficking to the plasma membrane. Tezacaftor (VX-661) is a second-generation CFTR corrector that has demonstrated a favorable safety and efficacy profile, particularly in combination with other CFTR modulators.

Mechanism of Action of Tezacaftor (VX-661)

Tezacaftor is classified as a Type I CFTR corrector. Its primary mechanism of action involves binding to the first transmembrane domain (TMD1) of the CFTR protein. This binding stabilizes the TMD1, a region that is inherently unstable in the F508del-CFTR mutant, and promotes the correct assembly of the transmembrane domains. By stabilizing this crucial domain during the early stages of biogenesis, tezacaftor helps the F508del-CFTR protein to evade premature degradation and facilitates its trafficking through the secretory pathway to the cell surface.[1]

The following diagram illustrates the proposed mechanism of action of tezacaftor on the folding and trafficking of the F508del-CFTR protein.

Quantitative Efficacy of Tezacaftor

The efficacy of tezacaftor has been extensively evaluated in preclinical models and clinical trials, both as a monotherapy and in combination with other CFTR modulators. The following tables summarize key quantitative data on the effects of tezacaftor on F508del-CFTR processing, trafficking, and function.

Table 1: In Vitro Efficacy of Tezacaftor in Combination with Elexacaftor

| Cell Line | Treatment | Endpoint | Result | Reference |

| CFBE41o- | VX-661 + VX-445 | F508del-CFTR PM Density | ~45% of Wild-Type | [2] |

| CFBE41o- | VX-661 + VX-445 | F508del-CFTR Function (Isc) | ~90% of Wild-Type | [3] |

| Human Nasal Epithelia (F508del/F508del) | VX-661 + VX-445 + VX-770 | CFTR-mediated Isc | ~62% of Wild-Type | [2] |

Table 2: Clinical Efficacy of Tezacaftor-Based Combination Therapies

| Genotype | Treatment | Endpoint | Mean Change from Baseline | Reference |

| F508del/F508del | Tezacaftor/Ivacaftor | ppFEV1 | +4.0 percentage points | [4] |

| F508del/F508del | Tezacaftor/Ivacaftor | Sweat Chloride | -9.5 mmol/L | [4] |

| F508del/Minimal Function | Elexacaftor/Tezacaftor/Ivacaftor | ppFEV1 | +14.3 percentage points | [5] |

| F508del/Minimal Function | Elexacaftor/Tezacaftor/Ivacaftor | Sweat Chloride | -41.8 mmol/L | [5] |

| F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor | CFTR Function (Nasal Epithelia) | Restoration to 47.4% of normal | [6] |

| F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor | CFTR Function (Intestinal Epithelia) | Restoration to 45.9% of normal | [6] |

Experimental Protocols for Evaluating CFTR Corrector Efficacy

The evaluation of CFTR corrector efficacy relies on a suite of specialized in vitro and ex vivo assays. The following sections provide detailed methodologies for key experiments.

Western Blotting for CFTR Protein Expression and Maturation

This technique is used to assess the steady-state levels and glycosylation status of the CFTR protein, providing insights into its processing and trafficking.

Protocol:

-

Cell Lysis:

-

Culture human bronchial epithelial (HBE) cells or other relevant cell lines expressing F508del-CFTR to confluence.

-

Treat cells with the CFTR corrector (e.g., tezacaftor) or vehicle control for 24-48 hours at 37°C.

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Sample Preparation and Electrophoresis:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and heat the samples at 37°C for 15 minutes. Note: Do not boil CFTR samples as this can cause aggregation.

-

Load 30-50 µg of total protein per lane onto a 6% SDS-polyacrylamide gel.

-

-

Electrotransfer:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CFTR (e.g., anti-CFTR antibody 596) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The immature, core-glycosylated CFTR (Band B) and the mature, complex-glycosylated CFTR (Band C) will appear at different molecular weights.

-

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers, providing a direct functional readout of CFTR channel activity.

Protocol:

-

Cell Culture:

-

Seed primary HBE cells or other suitable epithelial cells on permeable supports and culture at an air-liquid interface (ALI) until fully differentiated and polarized.

-

Treat the cells with the CFTR corrector for 24-48 hours prior to the assay.

-

-

Ussing Chamber Setup:

-

Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments.

-

Bathe both compartments with Krebs-Ringer bicarbonate solution and maintain at 37°C, gassed with 95% O2/5% CO2.

-

-

Measurement of Short-Circuit Current (Isc):

-

Clamp the transepithelial voltage to 0 mV and measure the Isc.

-

Inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical chamber.

-

Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to the basolateral chamber.

-

Potentiate the CFTR channel by adding a potentiator like ivacaftor to the apical chamber.

-

Inhibit the CFTR-mediated current by adding a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm the specificity of the measured current.

-

-

Data Analysis:

-

Calculate the change in Isc in response to the CFTR agonist and inhibitor to quantify CFTR-dependent chloride transport.

-

Immunofluorescence for CFTR Localization

This technique allows for the visualization of CFTR protein localization within the cell, providing qualitative and semi-quantitative information on its trafficking to the apical membrane.

Protocol:

-

Cell Culture and Treatment:

-

Grow epithelial cells on glass coverslips or permeable supports.

-

Treat with the CFTR corrector as described previously.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate with a primary anti-CFTR antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a confocal or fluorescence microscope.

-

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR activity in a 3D patient-derived model system.

Protocol:

-

Organoid Culture:

-

Establish and culture human intestinal organoids from rectal biopsies of CF patients.

-

Treat the organoids with the CFTR corrector for 24 hours.

-

-

FIS Assay:

-

Plate the organoids in a 96-well plate.

-

Add a solution containing forskolin (a cAMP agonist) to stimulate CFTR-mediated fluid secretion into the organoid lumen.

-

-

Imaging and Analysis:

Experimental Workflow for CFTR Corrector Evaluation

The following diagram outlines a typical experimental workflow for the identification and validation of a novel CFTR corrector.

Conclusion

Tezacaftor (VX-661) represents a significant advancement in the field of CFTR corrector therapy. Its mechanism of action, involving the stabilization of the TMD1 of the F508del-CFTR protein, leads to increased trafficking of the mutant protein to the cell surface. When used in combination with other CFTR modulators, such as the corrector elexacaftor and the potentiator ivacaftor, tezacaftor contributes to a substantial restoration of CFTR function, resulting in significant clinical benefits for individuals with CF. The experimental protocols detailed in this guide provide a robust framework for the continued research and development of novel and improved CFTR corrector therapies. As our understanding of the molecular basis of CFTR folding and trafficking continues to grow, so too will our ability to design more effective therapeutic interventions for this devastating disease.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]

- 8. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]

The Impact of CFTR Corrector Tezacaftor (VX-661) on Protein Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes for the CFTR protein, an anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2] The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation, resulting in a significant reduction of the protein at the cell surface.[3][4] This defect in protein trafficking is a primary target for therapeutic intervention.

Tezacaftor (formerly VX-661) is a small molecule CFTR corrector that has demonstrated significant efficacy in restoring the trafficking of mutant CFTR protein to the cell surface.[5] As a Type I corrector, Tezacaftor is believed to directly bind to the first transmembrane domain (TMD1) of the CFTR protein, stabilizing its conformation during biogenesis and facilitating its proper folding.[2][6][7] This guide provides an in-depth technical overview of Tezacaftor's mechanism of action, its impact on CFTR protein trafficking, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action: Correcting the F508del-CFTR Trafficking Defect

The F508del mutation disrupts the intricate folding process of the CFTR protein, leading to its recognition by the cell's quality control machinery and subsequent degradation by the proteasome.[4] Tezacaftor addresses this primary defect by acting as a pharmacological chaperone.[6] Cryo-electron microscopy studies have revealed that Tezacaftor binds to a hydrophobic pocket within the TMD1 of the CFTR protein, a region critical for its structural integrity.[7] This binding stabilizes the TMD1, preventing its premature degradation and allowing the full-length protein to fold into a more native conformation.[2][6] By facilitating proper folding, Tezacaftor enables the F508del-CFTR protein to bypass the ER quality control checkpoint and traffic through the Golgi apparatus to the plasma membrane.[5]

Recent studies have also suggested that Tezacaftor may have a dual effect, not only by directly stabilizing the CFTR protein but also by modulating cellular calcium homeostasis.[3] It has been proposed that Tezacaftor can mobilize calcium from the ER, potentially by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3] This reduction in ER calcium levels may further promote the proper folding and trafficking of F508del-CFTR.[3]

Quantitative Impact of Tezacaftor on CFTR Trafficking and Function

The efficacy of Tezacaftor, both as a monotherapy and in combination with other CFTR modulators, has been quantified in numerous preclinical and clinical studies. These studies have consistently demonstrated its ability to increase the amount of functional CFTR protein at the cell surface, leading to improved ion channel activity.

In Vitro and Preclinical Data

| Parameter | Cell Line | Treatment | Result | Reference |

| F508del-CFTR Maturation (Band C/Band B ratio) | CFBE41o- | Tezacaftor (VX-661) | Increased ratio, indicating improved trafficking from ER to Golgi. | [8] |

| F508del-CFTR Cell Surface Density | Fischer Rat Thyroid (FRT) cells | Tezacaftor (VX-661) | ~3.5% of Wild-Type CFTR | |

| F508del-CFTR Chloride Current (Ussing Chamber) | Human Bronchial Epithelial (HBE) cells | Tezacaftor (VX-661) | Significant increase in forskolin-stimulated chloride current. | |

| Half-life of Mature F508del-CFTR | CFBE41o- | Tezacaftor (VX-661) | Increased by approximately two-fold. | [8] |

Clinical Trial Data (in combination with Ivacaftor)

| Parameter | Patient Population | Treatment | Mean Change from Baseline | P-value | Reference |

| Percent Predicted FEV1 (ppFEV1) | Homozygous for F508del | Tezacaftor 100 mg qd / Ivacaftor 150 mg q12h | +3.75 percentage points | <0.05 | [5] |

| Sweat Chloride | Homozygous for F508del | Tezacaftor 100 mg qd / Ivacaftor 150 mg q12h | -6.04 mmol/L | <0.05 | [5] |

| Percent Predicted FEV1 (ppFEV1) | Compound heterozygous (F508del/G551D) | Tezacaftor 100 mg qd / Ivacaftor 150 mg q12h | +4.60 percentage points | <0.05 | [5] |

| Sweat Chloride | Compound heterozygous (F508del/G551D) | Tezacaftor 100 mg qd / Ivacaftor 150 mg q12h | -7.02 mmol/L | <0.05 | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures discussed in this guide.

Caption: CFTR Protein Trafficking and the Impact of Tezacaftor.

References

- 1. mdpi.com [mdpi.com]

- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]

- 5. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scientists Figure Out How Tezacaftor, Lumacaftor Interact With CFTR [fibrosis231.rssing.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Maze: A Technical Guide to the Pathways Modulated by Elexacaftor (VX-445)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core cellular mechanisms and pathways modulated by the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Elexacaftor (VX-445). As a cornerstone of the highly effective triple-combination therapy, Trikafta, understanding the intricate cellular interplay of Elexacaftor is paramount for researchers, scientists, and drug development professionals in the field of cystic fibrosis (CF) and other protein misfolding diseases. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details essential experimental protocols, and visualizes the complex biological processes involved.

Introduction: The Role of Elexacaftor in CFTR Correction

Cystic fibrosis is an autosomal recessive disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel critical for maintaining fluid and electrolyte balance across epithelial surfaces.[1] The most common mutation, F508del, leads to a misfolded CFTR protein that is recognized by the cellular quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[2][3] This results in a significant reduction of functional CFTR channels at the cell surface.

CFTR correctors are a class of small molecules designed to rescue these misfolded proteins.[4] Elexacaftor (VX-445) is a next-generation CFTR corrector that, in combination with another corrector, Tezacaftor (VX-661), and a potentiator, Ivacaftor (VX-770), has revolutionized the treatment of CF for patients with at least one F508del mutation.[1][5] Elexacaftor acts as a pharmacological chaperone, facilitating the proper folding, processing, and trafficking of the CFTR protein to the cell membrane.[1][3]

Mechanism of Action and Modulated Cellular Pathways

Elexacaftor's primary mechanism of action is to directly bind to the misfolded F508del-CFTR protein, stabilizing its conformation and allowing it to bypass the stringent ER quality control.[1][3] It has a distinct binding site from other correctors like Tezacaftor, leading to a synergistic effect when used in combination.[1] Biochemical analyses suggest that Elexacaftor specifically improves the expression and maturation of the second membrane-spanning domain (MSD2) of the CFTR protein.[4]

The journey of the CFTR protein from synthesis to its functional location at the plasma membrane is a complex process involving multiple cellular pathways. Elexacaftor's intervention modulates several of these key stages:

-

Protein Folding and ER Quality Control: Elexacaftor facilitates the proper folding of the nascent CFTR polypeptide chain within the ER, preventing its recognition by components of the ER-associated degradation (ERAD) pathway that would otherwise target it for proteasomal degradation.[2][6]

-

Protein Trafficking: By promoting a more stable conformation, Elexacaftor enables the corrected CFTR protein to traffic from the ER to the Golgi apparatus for further processing and maturation, including complex glycosylation.[6][7] From the Golgi, the mature CFTR protein is then transported to the apical membrane of epithelial cells.[2]

-

CFTR Interactome: The correction of CFTR folding by Elexacaftor also remodels the protein's interaction with a host of other cellular proteins, collectively known as the CFTR interactome. This includes interactions with chaperones, trafficking factors, and other regulatory proteins.[8]

-

Off-Target Effects on Ion Homeostasis: Studies have indicated that Elexacaftor and its counterpart Tezacaftor can act as CFTR-independent Ca2+-mobilizing agonists. This suggests a potential off-target effect on cellular calcium homeostasis, which is an important consideration in understanding the full cellular impact of the drug.[9]

Quantitative Data Summary

The efficacy of Elexacaftor, as part of the triple-combination therapy (Elexacaftor/Tezacaftor/Ivacaftor - ETI), has been extensively documented in clinical trials. The following tables summarize key quantitative outcomes.

Table 1: Improvement in Lung Function (Percent Predicted Forced Expiratory Volume in 1 Second - ppFEV1)

| Study Population | Treatment Group | Baseline ppFEV1 (Mean) | Change from Baseline at Week 4 (Mean) | Change from Baseline at Week 24 (Mean) | Reference |

| F508del/Minimal Function Genotype | ETI | 61.4 | +13.8 percentage points | +14.3 percentage points | [10][11] |

| F508del/Minimal Function Genotype | Placebo | 61.1 | -0.2 percentage points | 0.0 percentage points | [10][11] |

| F508del/F508del Genotype | ETI | 60.9 | +10.0 percentage points | - | [12] |

| F508del/F508del Genotype | Tezacaftor/Ivacaftor | 61.2 | -0.1 percentage points | - | [12] |

Table 2: Reduction in Sweat Chloride Concentration

| Study Population | Treatment Group | Baseline Sweat Chloride (Mean, mmol/L) | Change from Baseline at Week 4 (Mean, mmol/L) | Change from Baseline at Week 24 (Mean, mmol/L) | Reference |

| F508del/Minimal Function Genotype | ETI | 104.1 | -41.2 | -41.8 | [10][11] |

| F508del/Minimal Function Genotype | Placebo | 103.8 | +0.6 | +0.7 | [10][11] |

| Children 2-5 years | ETI | - | - | -57.9 | [13] |

Table 3: Other Key Clinical Outcomes with ETI Treatment

| Outcome | Study Population | Result | Reference |

| Rate of Pulmonary Exacerbations | F508del/Minimal Function Genotype | 63% lower than placebo | [10][11] |

| CFQ-R Respiratory Domain Score | F508del/Minimal Function Genotype | 20.2 points higher than placebo | [10][11] |

| Body Mass Index (BMI) | F508del/Minimal Function Genotype | 1.04 kg/m 2 increase from baseline | [14] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the cellular effects of CFTR correctors like Elexacaftor.

Western Blotting for CFTR Protein Expression and Maturation

This protocol is used to assess the levels of immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) CFTR protein. An increase in the Band C to Band B ratio indicates successful correction and trafficking of the CFTR protein.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (6% acrylamide is suitable for the high molecular weight of CFTR)

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary anti-CFTR antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Elexacaftor or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer. Do not boil the samples, as this can cause CFTR to aggregate; instead, incubate at 37°C for 30 minutes.[15]

-

SDS-PAGE: Load samples onto the gel and run until adequate separation is achieved.

-